molecular formula C28H22Cl2N2O2 B5963379 (3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B5963379
M. Wt: 489.4 g/mol
InChI Key: IDZPMRLCTQWLHT-CAIFNERNSA-N
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Description

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one is a complex organic compound with a unique structure that includes chlorophenyl groups, a hydroxyphenylmethylidene group, and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with a suitable amine and a ketone under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the imino group can produce secondary amines.

Scientific Research Applications

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use in combating bacterial infections.

Uniqueness

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one is unique due to its combination of chlorophenyl and hydroxyphenylmethylidene groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O2/c29-18-13-15-19(16-14-18)32-22-11-6-12-23(33)25(22)24(20-9-4-5-10-21(20)30)26(28(32)31)27(34)17-7-2-1-3-8-17/h1-5,7-10,13-16,24,31,34H,6,11-12H2/b27-26+,31-28?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZPMRLCTQWLHT-CAIFNERNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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